Trimeprazine sulfoxide
Overview
Description
Trimeprazine Sulfoxide is a derivative of Trimeprazine . It is used as an antipruritic, antibacterial, and antimicrobial agent .
Synthesis Analysis
The synthesis of this compound involves the use of Baeyer–Villiger monooxygenases (BVMOs) which are able to catalyse the asymmetric oxidation of sulfides . This property has made them attractive catalysts for the synthesis of chiral sulfoxide drugs .Molecular Structure Analysis
The molecular structure of this compound is C18H22N2OS . It is a phenothiazine derivative .Physical and Chemical Properties Analysis
This compound has a melting point of 91-94°C . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Photodegradation Studies
Trimeprazine, under UV-A light in aerobic conditions, undergoes photodegradation, producing photoproducts like N,N2-trimethyl-3-(10H-phenothiazin-10-yl sulfoxide) propan-1-amine. This is explained by the oxidative photodegradation of trimeprazine and the irreversible trapping of self-photogenerated singlet oxygen. This study is significant for understanding the photostability and photodegradation pathways of trimeprazine (Ahmad et al., 2016).
Antithyroid Side Effects Study
An in vitro and in vivo study explored trimeprazine's antithyroid side effects, focusing on its metabolites, including trimeprazine sulphoxide. The study investigated the drug's affinity for iodine and its inhibition of thyroperoxidase (TPO). It provided insights into the mechanisms of trimeprazine's impact on thyroid function (Sauvage et al., 1999).
Radioimmunoassay Development
A study developed a radioimmunoassay for trimeprazine that quantified its presence in human plasma. The assay was sensitive to trimeprazine and its metabolite N-desmethyltrimeprazine but not to trimeprazine sulfoxide. This research is crucial for pharmacokinetic studies and drug monitoring (McKay et al., 1984).
Oxidation Studies in Drug Metabolism
Research on the oxidation of phenothiazine drugs, including trimeprazine, highlighted the differences in the oxidation pathways of these compounds. The study's findings are relevant for drug metabolism, particularly for understanding the formation of metabolites like this compound (Blankert et al., 2005).
Mechanism of Action
Target of Action
Trimeprazine Sulfoxide, also known as Alimemazine, is a tricyclic antihistamine . Its primary targets are histamine H1 receptors (H1R) and other G protein-coupled receptors (GPCRs), some of which are expressed on human islets .
Mode of Action
This compound competes with free histamine for binding at histamine H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Biochemical Pathways
This compound’s action on histamine H1 receptors affects the biochemical pathways related to allergic reactions and immune responses . It also promotes the phosphorylation of the cAMP response element-binding protein (CREB) and increases the concentration of Insulin receptor substrate 2 (IRS2) in islets .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of itching and urticaria (some allergic skin reactions) . It also acts as a sedative and an anti-emetic (anti-nausea) . In addition, this compound increases IRS2 in human islets and promotes pancreatic β cell growth and function .
Safety and Hazards
Trimeprazine Sulfoxide is toxic if swallowed . It may cause an allergic skin reaction and serious eye damage . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid driving and doing other tasks or actions that call for alertness until you see how this compound affects you .
Biochemical Analysis
Biochemical Properties
Trimeprazine sulfoxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to histamine H1 receptors, thereby inhibiting the effects of histamine in allergic reactions . Additionally, this compound interacts with G-protein coupled receptors (GPCRs) and influences downstream signaling pathways . These interactions help in reducing symptoms such as itching and inflammation.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to increase insulin receptor substrate 2 (IRS2) in human pancreatic islets, promoting β cell growth and function . This compound also influences cell signaling pathways, such as the cAMP response element-binding protein (CREB) phosphorylation pathway, which is crucial for gene expression and cellular metabolism . By modulating these pathways, this compound can enhance glucose tolerance and reduce the progression of diabetes in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to histamine H1 receptors and competing with free histamine for binding sites . This antagonistic action reduces the negative symptoms caused by histamine binding. Additionally, this compound promotes CREB phosphorylation, which increases IRS2 concentration in pancreatic islets . This leads to enhanced β cell replication, function, and glucose tolerance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a half-life of approximately 4.78 hours . Over extended periods, this compound has been observed to maintain its efficacy in reducing allergic reactions and promoting β cell function . Long-term studies are necessary to fully understand its degradation and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces allergic symptoms and promotes β cell function without significant adverse effects . At higher doses, this compound may cause toxic effects, such as sedation and cardiovascular issues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It undergoes S-oxidation, aromatic hydroxylation, and N-dealkylation, catalyzed by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which are further processed and excreted from the body. Understanding these pathways is essential for optimizing the therapeutic use of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is crucial for its efficacy in treating allergic reactions and other conditions.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors and other GPCRs . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic effects .
Properties
IUPAC Name |
N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)22(21)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLXDYORQZVLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905702 | |
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10071-07-5 | |
Record name | Trimeprazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010071075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMEPRAZINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMU3524MW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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